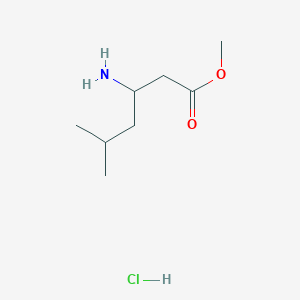
2-amino-3-chlorobenzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-chlorobenzene-1-sulfonic acid (ACBS) is a widely used organic compound in the field of chemical synthesis and scientific research. It is a strong acid that is used in many different applications, including synthesis of pharmaceuticals, agrochemicals, and other compounds. ACBS is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, as a catalyst, and as a reagent in reactions. In addition, ACBS has been used in many different scientific research applications, such as in the development of new drugs and in the study of biochemical and physiological effects.
科学的研究の応用
2-amino-3-chlorobenzene-1-sulfonic acid has been used in many different scientific research applications, such as in the development of new drugs and in the study of biochemical and physiological effects. In particular, 2-amino-3-chlorobenzene-1-sulfonic acid has been used in the synthesis of various pharmaceuticals, such as antibiotics, antivirals, and antifungals. Additionally, 2-amino-3-chlorobenzene-1-sulfonic acid has been used in the study of biochemical pathways, such as in the study of enzymes and metabolic pathways. 2-amino-3-chlorobenzene-1-sulfonic acid has also been used in the study of physiological effects, such as in the study of drug-receptor interactions and in the study of the effects of drugs on the body.
作用機序
The mechanism of action of 2-amino-3-chlorobenzene-1-sulfonic acid is not fully understood, but it is believed to involve several different pathways. One of the most important pathways is the interaction between 2-amino-3-chlorobenzene-1-sulfonic acid and enzymes, which can result in the inhibition of certain enzymes and the activation of certain pathways. Additionally, 2-amino-3-chlorobenzene-1-sulfonic acid can interact with receptors on the surface of cells, which can lead to the activation of certain pathways and the inhibition of others. Finally, 2-amino-3-chlorobenzene-1-sulfonic acid can also interact with other molecules, such as hormones and neurotransmitters, which can result in the activation or inhibition of certain pathways.
Biochemical and Physiological Effects
2-amino-3-chlorobenzene-1-sulfonic acid has been shown to have a variety of biochemical and physiological effects. For example, 2-amino-3-chlorobenzene-1-sulfonic acid has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which can lead to the inhibition of certain metabolic pathways. Additionally, 2-amino-3-chlorobenzene-1-sulfonic acid has been shown to interact with receptors on the surface of cells, which can result in the activation of certain pathways and the inhibition of others. Finally, 2-amino-3-chlorobenzene-1-sulfonic acid has been shown to interact with other molecules, such as hormones and neurotransmitters, which can result in the activation or inhibition of certain pathways.
実験室実験の利点と制限
The use of 2-amino-3-chlorobenzene-1-sulfonic acid in laboratory experiments has several advantages and limitations. One of the major advantages of using 2-amino-3-chlorobenzene-1-sulfonic acid is that it is a strong acid, and can be used in a variety of different reactions. Additionally, 2-amino-3-chlorobenzene-1-sulfonic acid is relatively inexpensive and easy to obtain, which makes it a cost-effective option for laboratory experiments. One of the major limitations of using 2-amino-3-chlorobenzene-1-sulfonic acid is that it is a strong acid, and can be corrosive to certain materials. Additionally, 2-amino-3-chlorobenzene-1-sulfonic acid can be toxic if not handled properly, and should only be used in a well-ventilated area.
将来の方向性
There are several potential future directions for the use of 2-amino-3-chlorobenzene-1-sulfonic acid in scientific research. For example, 2-amino-3-chlorobenzene-1-sulfonic acid could be used to study the effects of drugs on the body, as well as to develop new drugs and therapies. Additionally, 2-amino-3-chlorobenzene-1-sulfonic acid could be used to study the biochemical pathways involved in disease, and to develop new treatments for various diseases. Finally, 2-amino-3-chlorobenzene-1-sulfonic acid could be used to study the effects of environmental pollutants on the body, and to develop new treatments for environmental contamination.
合成法
The synthesis of 2-amino-3-chlorobenzene-1-sulfonic acid is relatively straightforward, and can be achieved through several different pathways. The most common route of synthesis is through the reaction of an alkyl halide with an aryl sulfonic acid. This reaction is typically carried out in aqueous solution, and results in the formation of 2-amino-3-chlorobenzene-1-sulfonic acid. Other routes of synthesis can include the reaction of an aryl halide with an alkyl sulfonic acid, the reaction of an aryl halide with an aryl sulfonic acid, and the reaction of an alkyl halide with an alkyl sulfonic acid.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-chlorobenzene-1-sulfonic acid involves the chlorination of 2-amino-3-hydroxybenzenesulfonic acid followed by the reduction of the resulting 2-amino-3-chlorobenzenesulfonic acid.", "Starting Materials": [ "2-amino-3-hydroxybenzenesulfonic acid", "Chlorine gas", "Sodium hydroxide", "Sodium sulfite", "Hydrochloric acid", "Sodium nitrite", "Sodium acetate", "Sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-hydroxybenzenesulfonic acid in water and add chlorine gas slowly with stirring to obtain 2-amino-3-chlorobenzenesulfonic acid.", "Step 2: Add sodium hydroxide to the reaction mixture to adjust the pH to 8-9.", "Step 3: Add sodium sulfite to the reaction mixture to quench excess chlorine gas.", "Step 4: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 5: Add sodium nitrite to the reaction mixture to form a diazonium salt.", "Step 6: Add sodium acetate to the reaction mixture to stabilize the diazonium salt.", "Step 7: Add a solution of sodium borohydride to the reaction mixture to reduce the diazonium salt to 2-amino-3-chlorobenzenesulfonic acid.", "Step 8: Adjust the pH of the reaction mixture to 6-7 with sodium hydroxide.", "Step 9: Isolate the product by filtration and wash with water." ] } | |
CAS番号 |
78846-41-0 |
製品名 |
2-amino-3-chlorobenzene-1-sulfonic acid |
分子式 |
C6H6ClNO3S |
分子量 |
207.6 |
純度 |
93 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



